Lithium isopropylamide
Description
Historical Context and Evolution as a Seminal Chemical Reagent
The advent of lithium diisopropylamide can be traced back to 1950, in the seminal work of Matthew Hamell and Robert Levine. wikipedia.orgacs.orgacs.orgwikipedia.org Their research focused on condensations effected by alkali amides and sought a reagent capable of deprotonating esters at the alpha (α) position to form an enolate, without simultaneously acting as a nucleophile and attacking the ester's carbonyl group. wikipedia.org Their success with a series of hindered lithium diorganylamides, including LDA, marked a significant breakthrough. wikipedia.org
Prior to this, chemists often struggled with less selective bases that would lead to a mixture of products. The introduction of LDA provided a solution, offering high reactivity as a base with minimal nucleophilicity. Following its discovery, the utility of LDA in organic synthesis began to flourish, particularly from the 1960s onwards, becoming one of the most prominent and widely used reagents for generating specific enolate ions from ketones, esters, and other carbonyl compounds. slideshare.netrsc.org Its development was a pivotal moment in the evolution of organolithium chemistry, providing a reagent that offered predictable and clean reactivity for proton abstraction.
Fundamental Principles of Hindered Non-Nucleophilic Bases in Chemical Transformations
The unique power of lithium diisopropylamide stems from its classification as a sterically hindered, non-nucleophilic base. scispace.comchemeurope.comwikipedia.org This characterization is rooted in its molecular structure and the resulting chemical behavior.
Steric Hindrance: The term "sterically hindered" refers to the bulky nature of the groups attached to the reactive center of a molecule. numberanalytics.comquora.commasterorganicchemistry.com In LDA, the nitrogen atom, which is the basic center, is bonded to two large isopropyl groups. fiveable.me These bulky groups physically obstruct the nitrogen atom, making it difficult for it to approach and attack an electrophilic center, such as the carbon of a carbonyl group. quora.comfiveable.me This spatial crowding is the primary reason for its low nucleophilicity.
Non-Nucleophilic Nature: A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. While all bases are potential nucleophiles, the steric bulk of LDA effectively suppresses this reactivity. wikipedia.orgtaylorandfrancis.com It can readily accept a small, accessible proton (acting as a Brønsted-Lowry base) but cannot easily participate in nucleophilic substitution or addition reactions, which require the formation of a new bond at a more crowded atomic center. scispace.comwikipedia.org This selectivity is crucial in organic synthesis, as it prevents unwanted side reactions. fiveable.me
Basicity: LDA is a very strong base. chemeurope.comontosight.ai The strength of a base is quantified by the pKa of its conjugate acid. The conjugate acid of LDA is diisopropylamine (B44863), which has a pKa value of approximately 36. wikipedia.orgchemeurope.com This high pKa indicates that diisopropylamine is a very weak acid, and consequently, its conjugate base (LDA) is exceptionally strong. This strength allows LDA to deprotonate even very weak carbon acids, such as those adjacent to carbonyl groups (ketones, esters), nitriles, and terminal alkynes, in a rapid and essentially irreversible manner. wikipedia.orgmakingmolecules.com
In solution, particularly in solvents like tetrahydrofuran (B95107) (THF), LDA does not typically exist as a simple monomer. It forms aggregates, primarily existing as a solvated dimer in THF. wikipedia.orgscispace.com This aggregation can influence its reactivity and the kinetics of the deprotonation reactions it mediates. nih.gov
Table 1: Comparative Properties of Common Bases in Organic Synthesis
| Base | Formula | pKa of Conjugate Acid | Key Characteristics |
|---|---|---|---|
| Lithium Diisopropylamide (LDA) | LiN(CH(CH₃)₂)₂ | ~36 wikipedia.org | Strong, sterically hindered, non-nucleophilic base. scispace.comwikipedia.org |
| n-Butyllithium (n-BuLi) | CH₃(CH₂)₃Li | ~50 | Very strong base, also a potent nucleophile. |
| Sodium Hydride (NaH) | NaH | ~35 | Strong, non-nucleophilic base, but often has low solubility. wikipedia.org |
| Potassium tert-Butoxide (KOtBu) | KOC(CH₃)₃ | ~17 wikipedia.org | Strong, sterically hindered base, but less basic than LDA. |
| Sodium Hydroxide (NaOH) | NaOH | ~15.7 | Strong base, but also a strong nucleophile; pKa not high enough for many carbon acids. |
Scope and Significance of Lithium Isopropylamide in Modern Synthetic Methodologies
The combination of strong basicity and low nucleophilicity makes LDA a uniquely precise tool for a wide array of chemical transformations, most notably in the regioselective formation of enolates.
Kinetic vs. Thermodynamic Enolate Formation: One of the most significant applications of LDA is its ability to control the regioselectivity of enolate formation from unsymmetrical ketones. uwindsor.ca When a ketone has two different sets of α-protons, two different enolates can be formed.
The kinetic enolate is formed by removing the most accessible, least sterically hindered α-proton. This reaction is faster but often leads to the less stable enolate. libretexts.orgmasterorganicchemistry.comwikipedia.org
The thermodynamic enolate is the more stable enolate, which is typically the more substituted one. masterorganicchemistry.comwikipedia.org
LDA's steric bulk favors the rapid and irreversible deprotonation at the less hindered position, leading to the selective formation of the kinetic enolate, especially at low temperatures (e.g., -78 °C). uwindsor.calibretexts.orglibretexts.org This control is a cornerstone of modern synthetic strategy, allowing chemists to precisely dictate where subsequent reactions, such as alkylation, will occur. masterorganicchemistry.comquimicaorganica.org For example, when phenylacetone (B166967) is treated with LDA, deprotonation occurs preferentially at the methyl group (the kinetic site) rather than the benzylic position. wikipedia.org
Broad Synthetic Utility: Beyond kinetic enolate formation, the applications of LDA are extensive. It is routinely used for:
Deprotonation of various carbon acids: This includes esters, amides, nitriles, and terminal alkynes to generate the corresponding nucleophiles for further reactions. ontosight.aimasterorganicchemistry.commasterorganicchemistry.com
Directed Aldol (B89426) Reactions: By pre-forming a specific lithium enolate with LDA, chemists can control crossed aldol reactions, preventing self-condensation and directing the reaction between a specific enolate and an aldehyde or ketone. makingmolecules.comyoutube.com
Alkylation of Carboxylic Acids: LDA can perform a double deprotonation on a carboxylic acid to form an enediolate, which can then be alkylated at the α-position. youtube.com
Rearrangement Reactions: It is used to initiate rearrangements, such as the ortho-lithiation and subsequent Fries rearrangement of aryl carbamates. sigmaaldrich.com
Elimination Reactions: LDA can promote specific elimination reactions to form alkenes.
The predictable and highly selective nature of LDA has secured its place as an essential reagent in the total synthesis of complex natural products and pharmaceuticals, where precise control over stereochemistry and regiochemistry is paramount. ontosight.airesearchgate.netresearchgate.net
Table 2: Selected Synthetic Transformations Facilitated by Lithium Diisopropylamide (LDA)
| Substrate Type | Transformation | Product Type | Significance |
|---|---|---|---|
| Unsymmetrical Ketone | Regioselective Deprotonation | Kinetic Enolate | Control of regioselectivity in subsequent alkylation or aldol reactions. wikipedia.orglibretexts.orgtandfonline.com |
| Ester/Lactone | α-Deprotonation | Ester/Lactone Enolate | Formation of a key nucleophile for Claisen condensations and alkylations. wikipedia.orgwikipedia.orgresearchgate.net |
| Carboxylic Acid | α-Deprotonation | α-Alkylated Carboxylic Acid | Allows for direct functionalization of the carbon adjacent to the carboxyl group. youtube.com |
| Terminal Alkyne | Deprotonation | Lithium Acetylide | Generation of a strong carbon nucleophile for C-C bond formation. ontosight.ai |
| Aryl Carbamate (B1207046) | ortho-Lithiation/Rearrangement | Substituted Phenol | Provides a method for directed functionalization of aromatic rings. sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
38225-32-0 |
|---|---|
Molecular Formula |
C3H8LiN |
Molecular Weight |
65.1 g/mol |
IUPAC Name |
lithium;propan-2-ylazanide |
InChI |
InChI=1S/C3H8N.Li/c1-3(2)4;/h3-4H,1-2H3;/q-1;+1 |
InChI Key |
NRUBUZBAZRTHHX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)[NH-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Protocols for Lithium Isopropylamide
Established Laboratory-Scale Preparation Routes
The in situ preparation of LDA is common in laboratory settings, offering a cost-effective alternative to commercially available solutions. wikipedia.org Two primary methods dominate this scale of synthesis.
Reaction of Diisopropylamine (B44863) with Organolithium Reagents
The most prevalent method for generating LDA is the reaction of diisopropylamine with an organolithium reagent, typically n-butyllithium (n-BuLi). wikipedia.orgrochester.edu This acid-base reaction is rapid and efficient due to the significant difference in pKa values between diisopropylamine (pKa ≈ 36) and butane (B89635) (pKa ≈ 50). wikipedia.orgrochester.edu The reaction is typically performed in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (0 to -78 °C) to mitigate side reactions and ensure stability. wikipedia.org
The general procedure involves the slow addition of n-BuLi to a cooled solution of diisopropylamine in THF. rochester.edu The reaction is nearly instantaneous, yielding a solution of LDA ready for use. rochester.edu For small-scale applications (less than 50 mmol), this in situ preparation is often preferred. wikipedia.org
Table 1: Typical Laboratory Protocol for LDA Preparation from n-BuLi and Diisopropylamine
| Reagent | Molarity/Concentration | Volume/Mass | Moles (mmol) |
| Diisopropylamine | - | 0.17 mL (0.12 g) | 1.2 |
| n-Butyllithium | 1.6 M in hexanes | 0.69 mL | 1.1 |
| Tetrahydrofuran (THF) | - | 3 mL | - |
| This table is based on a procedure for preparing LDA for a 1 mmol scale reaction. rochester.edu |
Direct Synthesis from Lithium Metal and Diisopropylamine
An alternative and economically advantageous route involves the direct reaction of lithium metal with diisopropylamine. google.com This method avoids the use of organolithium reagents, which can be a significant cost factor. The reaction is facilitated by an electron carrier, such as styrene (B11656) or isoprene, which reacts with the lithium metal to form a radical anion. google.comwpmucdn.com This radical anion then promotes the formation of LDA. google.com
The process typically involves heating a mixture of lithium metal, diisopropylamine, and a limited amount of THF to approximately 35-40°C. google.comgoogle.com A solution of the electron carrier (e.g., styrene) in THF is then added dropwise. google.comgoogle.com This method can produce high yields of LDA. google.com The use of an inert hydrocarbon cosolvent like cyclohexane (B81311) can be employed to control the final concentration of the LDA solution. google.comgoogle.com
Advanced Methodologies for Enhanced Purity and Stability
The stability of LDA solutions, particularly in THF, is a significant concern as it can decompose over time. googleapis.com Research has focused on developing methods to prepare LDA with higher purity and enhanced stability.
One approach to obtaining highly pure, lithium chloride-free LDA is to prepare it from lithium metal and isoprene, followed by recrystallization from hexanes. nih.gov This is crucial for kinetic studies where trace amounts of lithium chloride can significantly impact reaction rates. nih.gov
The stability of LDA solutions can be improved by controlling the stoichiometry of THF. Limiting the amount of THF to a mole ratio of approximately 1:1 with LDA enhances thermal stability. google.comgoogleapis.com Additionally, the presence of a small excess of diisopropylamine or a non-metalable amine like triethylamine (B128534) can have a stabilizing effect on LDA solutions. google.comgoogleapis.com For example, LDA solutions containing a stabilizer showed a significantly lower rate of decomposition compared to unstabilized solutions. google.com
Table 2: Effect of Stabilizers and THF Stoichiometry on LDA Stability
| Sample | Stabilizer (mole %) | THF/LDA Mole Ratio | Decomposition Rate |
| Unstabilized | None | >1 | ~11.7% loss/month |
| Stabilized | 4-5% DIPA or TEA | ~1 | ~6% loss/month |
| Optimized | ~10% DIPA | <1 | ~4% loss/month |
| Data compiled from studies on LDA solution stability. google.com |
Influence of Preparation Conditions on Reactivity and Aggregation State
The method of preparation and the solvent used have a profound impact on the aggregation state and, consequently, the reactivity of LDA. In THF, LDA primarily exists as a solvated dimer. wikipedia.org However, in nonpolar solvents like toluene, it forms a temperature-dependent equilibrium of oligomers, including trimers and tetramers at room temperature. wikipedia.org
The source of LDA can also influence its reactivity. For instance, commercially available LDA prepared from styrene and lithium metal was found to be approximately 10 times less reactive in certain ortholithiation reactions compared to LDA generated in situ from n-BuLi and diisopropylamine. nih.gov This highlights the sensitivity of LDA-mediated reactions to the specific preparation protocol. The aggregation state is a key factor, as deaggregation is often the rate-limiting step in reactions involving LDA. nih.govnih.gov For example, in some reactions, the rate-limiting step involves the deaggregation of an LDA dimer. nih.gov
Isotopic Labeling Strategies for Mechanistic Probes (e.g., 6Li, 15N-LDA)
To probe the mechanisms of LDA-mediated reactions and to understand the structure of LDA in solution, isotopic labeling is an invaluable tool. The use of stable isotopes such as 6Li and 15N allows for detailed NMR spectroscopic studies. nih.govnih.govnih.gov
By synthesizing LDA from [6Li]lithium metal and [15N]diisopropylamine, doubly labeled [6Li, 15N]LDA can be prepared. nih.govnih.gov NMR studies on this isotopically labeled LDA have provided conclusive evidence for its dimeric structure in THF solution. nih.govnih.govnih.gov These studies are crucial for elucidating reaction mechanisms, as they can help identify the reacting species, track the formation of intermediates, and determine the role of aggregation and solvation. nih.govnih.govacs.org For instance, the absence of 6Li–15N coupling in the 6Li NMR spectra of reaction products can confirm the absence of mixed aggregates between LDA and the product. nih.govnih.gov
Supramolecular Architecture and Aggregation Phenomena of Lithium Isopropylamide
Solution-Phase Aggregation States and Equilibria
The aggregation state of lithium diisopropylamide in solution is not static but exists as a dynamic equilibrium between various species, including dimers, trimers, and higher-order oligomers. wikipedia.orgnih.gov The position of this equilibrium is highly dependent on the solvent, temperature, and the presence of coordinating ligands. wikipedia.orgepa.gov
In coordinating polar aprotic solvents like tetrahydrofuran (B95107) (THF), lithium diisopropylamide predominantly exists as a disolvated dimer. wikipedia.orgnih.gov This structure features a central four-membered Li-N-Li-N ring, with each lithium atom coordinated to a THF molecule. ethz.ch The isopropyl groups of the diisopropylamide ligands orient themselves to minimize steric hindrance. ethz.ch Spectroscopic studies, including 6Li and 15N NMR, have been instrumental in characterizing these solvated dimeric structures in solution. nih.gov The solvation shell plays a critical role in stabilizing the dimer and influences its reactivity. nih.gov
Table 1: Predominant Aggregation State of LDA in THF
| Solvent | Predominant Species | Structural Feature | Coordination |
|---|---|---|---|
| Tetrahydrofuran (THF) | Disolvated Dimer | Four-membered Li-N-Li-N ring | Each Li atom is coordinated to one THF molecule |
In nonpolar hydrocarbon solvents such as toluene, lithium diisopropylamide forms a more complex equilibrium of oligomeric assemblies. wikipedia.org At room temperature, trimers and tetramers are the most probable structures. wikipedia.org As the temperature decreases, the equilibrium shifts towards the formation of pentamers and higher oligomers. wikipedia.org The absence of a coordinating solvent allows for the formation of these larger aggregates through intermolecular Li-N interactions. uni-bayreuth.de Even at low ligand concentrations in solvents like oxetane, Et2O, and diisopropylamine (B44863) itself, partially solvated dimers and trimers have been identified through NMR spectroscopy. nih.gov
Table 2: Temperature-Dependent Oligomerization of LDA in Nonpolar Solvents
| Solvent | Temperature | Predominant Species |
|---|---|---|
| Toluene | Room Temperature | Trimers and Tetramers |
| Toluene | Decreasing Temperature | Pentamers and Higher Oligomers |
The polarity and coordinating ability of the solvent are paramount in determining the aggregation state of lithium diisopropylamide. wikipedia.orguni-bayreuth.de In highly coordinating solvents like THF, the formation of discrete, solvated dimers is favored due to the stabilization of the lithium cations by the solvent molecules. wikipedia.orgnih.gov This prevents the formation of larger oligomers. uni-bayreuth.de In contrast, nonpolar, non-coordinating solvents promote the formation of higher-order aggregates as the lithium amides self-associate to satisfy their coordination requirements. wikipedia.org The use of chelating ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can also influence the aggregation state, often favoring dimeric structures. epa.gov However, studies have shown that even with TMEDA, the equilibrium can be complex and temperature-dependent. epa.gov The nature of the solvent directly impacts the solubility and, consequently, the reactivity of the lithium amide. acs.org
Dynamics of Aggregation and Deaggregation Processes
The various aggregates of lithium diisopropylamide are not merely static species but are in a constant state of flux, undergoing rapid aggregation and deaggregation. These dynamic processes are fundamental to understanding the reactivity of LDA in chemical transformations.
Computational studies have shed light on the conformational isomerism within lithium diisopropylamide aggregates and its influence on the deaggregation process. thegoodscentscompany.com Different conformers of the aggregates can possess varying stabilities and propensities to deaggregate. The interconversion between these conformers can represent an energy barrier that must be overcome for deaggregation to occur. The specific conformation of the aggregate can influence the accessibility of the lithium and nitrogen centers, thereby affecting the ease with which the aggregate can break apart or react with a substrate. thegoodscentscompany.com This adds another layer of complexity to the relationship between the structure of LDA aggregates and their reactivity.
Mixed Aggregates with Substrates and Reaction Intermediates
In solution, lithium isopropylamide (LDA) rarely exists as a simple, isolated species during the course of a chemical reaction. Instead, it displays a strong propensity to form mixed aggregates with various components in the reaction mixture, including substrates, lithium enolate products, and other reaction intermediates. nih.govethz.chresearchgate.net The formation of these heteroaggregated complexes is not a trivial side-effect; it is a critical phenomenon that can fundamentally alter the reactivity, selectivity, and even the mechanistic pathway of a reaction. nih.govacs.org These mixed aggregates are often the true reactive species, exhibiting properties distinct from the parent LDA homoaggregates. nih.gov
Formation and Impact of LDA-Enolate Mixed Aggregates
The most extensively studied mixed aggregates are those formed between LDA and the lithium enolate products generated from the deprotonation of carbonyl compounds. ethz.chresearchgate.netwpmucdn.com The co-aggregation of unreacted LDA with the newly formed enolate can lead to structurally complex supramolecular assemblies. A notable early example identified a complex, step-like crystalline structure formed from LDA and a siloxy-substituted lithium enolate, illustrating the intricate architectures that can arise. ethz.ch
The impact of these LDA-enolate mixed aggregates is profound and multifaceted:
Altered Selectivity: The dynamic formation of mixed aggregates during a reaction can lead to changes in product selectivity over time. For instance, in the LDA-mediated enolization of some ketones, the E/Z selectivity of the resulting enolates has been observed to erode as the reaction progresses. This has been attributed to the intervention of LDA-lithium enolate mixed aggregates that react with different stereoselectivity compared to the initial LDA species.
Complex Structures: Spectroscopic and crystallographic studies have identified various mixed aggregate structures. A C₂-symmetric hexalithiated species, which incorporates two dianionic enolate subunits and two LDA subunits, was identified as a key mixed aggregate in reactions involving pseudoephedrine-derived Myers enolates. researchgate.net
Mixed Aggregates with Other Reaction Intermediates
LDA's ability to form mixed aggregates extends beyond enolates to other crucial reaction intermediates.
Aryllithium Intermediates: During ortholithiation reactions, the aryllithium product can co-aggregate with LDA. nih.govacs.orgnih.gov This can induce autocatalysis, where the LDA-aryllithium mixed dimer is a more potent metalating agent than the LDA dimer itself. nih.gov The formation of these species can divert the reaction through entirely different mechanistic pathways, for example, from a dimer-based to a more efficient monomer-based process, significantly impacting reaction profiles. nih.govacs.org
Computational Insights: Ab initio calculations have provided deeper understanding of the thermodynamics of mixed aggregate formation. nih.gov Studies on mixtures of lithium enolates and lithium amides have shown that mixed aggregates are often thermodynamically preferred over their respective homoaggregates. nih.gov These computational models are crucial for predicting the behavior of transient or difficult-to-isolate species.
The following table summarizes key research findings on the formation and effects of various LDA mixed aggregates.
| Interacting Species (with LDA) | Reaction Type | Observed Effect of Mixed Aggregate | Structural / Mechanistic Details | References |
|---|---|---|---|---|
| Lithium Enolate (from unsaturated ester) | 1,4-Addition | Autocatalysis; increased reaction rate. | LDA-enolate mixed aggregates are more reactive and facilitate deaggregation of LDA dimers. | nih.govacs.org |
| Aryllithium (from aryl carbamate) | Ortholithiation | Autocatalysis; diversion of mechanistic pathway. | Formation of LDA-aryllithium mixed dimers which are highly efficient metallating agents. | nih.govacs.orgnih.gov |
| Siloxy-substituted Lithium Enolate | Enolization | Formation of complex, stable aggregates. | Characterized as a complex, step-like structure with fused four-membered rings. | ethz.ch |
| Myers Enolate (dianionic) | Alkylation | Formation of a defined, highly structured reactive species. | Identified as a C₂-symmetric hexalithiated aggregate containing two enolate and two LDA units. | researchgate.net |
| Lithium Amides (general) | Deprotonation | Thermodynamically favorable formation. | Computational studies show mixed aggregates with weaker bases are preferred over homoaggregates. | nih.gov |
Mechanistic Investigations of Lithium Isopropylamide Mediated Reactions
Proton Transfer Mechanisms in Carbon Acid Deprotonation
The deprotonation of carbon acids by lithium isopropylamide is a fundamental process in organic chemistry, the outcome of which is dictated by a delicate interplay of kinetic and thermodynamic factors. These factors influence the regioselectivity of enolate formation and the stereochemical course of the reaction.
In the deprotonation of unsymmetrical ketones, LDA allows for the selective formation of either the kinetic or thermodynamic enolate. The kinetic enolate is formed by the removal of a proton from the less sterically hindered α-carbon, a process that is kinetically favored due to lower activation energy. udel.eduyoutube.com Conversely, the thermodynamic enolate, which is the more stable enolate due to a more substituted double bond, is formed by deprotonation at the more substituted α-carbon. udel.edumasterorganicchemistry.com
The selective formation of the kinetic enolate is typically achieved by using a strong, sterically hindered base like LDA at low temperatures (e.g., -78°C) in aprotic solvents. udel.eduochemacademy.com These conditions ensure that the deprotonation is rapid, quantitative, and irreversible, effectively "locking" the product as the less stable but more rapidly formed kinetic enolate. udel.edu The large pKa difference between diisopropylamine (B44863) (pKa ≈ 36) and a typical ketone (pKa ≈ 18-20) drives the deprotonation to completion. udel.edu In contrast, thermodynamic enolates are favored under conditions that allow for equilibration, such as higher temperatures and the use of weaker, less sterically hindered bases where the deprotonation is reversible. masterorganicchemistry.comochemacademy.com
Table 1: Conditions Favoring Kinetic vs. Thermodynamic Enolate Formation
| Factor | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Base | Strong, bulky (e.g., LDA) ochemacademy.com | Weaker, smaller (e.g., NaH, NaOEt) ochemacademy.com |
| Temperature | Low (e.g., -78°C) ochemacademy.com | Higher (e.g., room temperature) ochemacademy.com |
| Reaction Time | Short ochemacademy.com | Long ochemacademy.com |
| Outcome | Less substituted enolate masterorganicchemistry.com | More substituted enolate masterorganicchemistry.com |
The stereochemistry of proton abstraction by LDA can be highly specific, leading to the formation of stereochemically defined enolates. This is particularly important in asymmetric synthesis, where the stereocontrol of newly formed chiral centers is paramount. The use of chiral auxiliaries attached to the substrate can direct the approach of the bulky LDA base, leading to deprotonation from a specific face of the molecule. youtube.com For example, an isopropyl group on a chiral auxiliary can sterically block one face of the enolate, forcing an incoming electrophile to attack from the opposite, less hindered face, resulting in a high degree of diastereoselectivity. youtube.com The stereochemical outcome is a consequence of the transition state geometry, which is influenced by the steric demands of both the substrate and the base.
Influence of Aggregation State and Solvation on Reaction Kinetics and Selectivity
This compound exists in solution not as a simple monomer but as a series of aggregates, primarily dimers, which can further associate into higher-order structures like tetramers. umich.eduacs.org The state of aggregation and the solvation of these species by the solvent or other additives have a profound impact on the kinetics and selectivity of LDA-mediated reactions. researchgate.netnih.gov
Kinetic studies have revealed that both LDA monomers and aggregates can be the reactive species in deprotonation reactions, and the dominant pathway is highly dependent on the substrate and reaction conditions. umich.edunih.gov While it was once thought that aggregates must first dissociate to monomers before reacting, there is now substantial evidence for dimer-based reaction pathways. umich.edu The specific mechanism can be elucidated through detailed kinetic analysis, including the determination of reaction orders. umich.edu For instance, in some reactions, the deprotonation proceeds through a monomer-based transition state, while in others, a dimer-based mechanism is operative. nih.gov The presence of additives like hexamethylphosphoramide (HMPA) can deaggregate LDA dimers, favoring monomer-based pathways. nih.gov
A key indicator of the role of aggregation in LDA-mediated reactions is the observation of fractional reaction orders with respect to LDA. umich.edunih.gov An integer reaction order, such as first-order in LDA, would suggest a dimer-based mechanism, while a half-order dependence is indicative of a monomer-based pathway where the dimer is in equilibrium with the reactive monomer. umich.edu The rate law for such a process would show a dependence on [LDA]^(1/2). umich.edu Non-integer reaction orders often point to the existence of multiple, parallel reaction pathways involving different aggregation states of LDA. umich.edu The observed reaction order can also change with varying solvent concentrations, signifying a shift in the dominant reaction mechanism and the aggregation state of the reactive species. umich.edu
Table 2: Relationship Between LDA Reaction Order and Mechanism
| Observed Reaction Order in LDA | Implied Reactive Species | Pre-equilibrium |
|---|---|---|
| 0.5 umich.edu | Monomer | Dimer ⇌ 2 Monomer |
| 1.0 umich.edu | Dimer | - |
| Fractional (e.g., 0.5 < a < 1.0) umich.edu | Parallel monomer and dimer pathways | - |
Catalytic Effects on this compound Reactivity
The reactivity of this compound can be significantly enhanced through the use of catalytic additives. These additives can influence the aggregation state of LDA or participate directly in the reaction mechanism, leading to substantial rate accelerations.
One of the most well-documented catalytic effects is the acceleration of LDA-mediated reactions by lithium chloride (LiCl). nih.gov Even small, sub-stoichiometric amounts of LiCl can lead to dramatic increases in reaction rates. nih.gov Mechanistic studies suggest that LiCl facilitates the deaggregation of LDA dimers into more reactive monomers. nih.govnih.gov This catalytic deaggregation can be particularly effective in reactions where the deaggregation of the LDA dimer is the rate-limiting step. nih.govnih.gov The presence of LiCl can thus funnel the reaction through a more efficient monomer-based pathway. nih.govnih.gov The catalytic effect of LiCl is not universal and appears to be most pronounced for substrates of intermediate reactivity. nih.gov
In addition to simple salts, organic ligands can also catalyze LDA-mediated reactions. For example, hemilabile amino ethers have been shown to accelerate ester enolization by orders of magnitude. cornell.edu These ligands can coordinate to the lithium ion in the transition state, lowering the activation energy of the reaction. cornell.edu The development of ligand-catalyzed organolithium reactions is an active area of research, with the potential to achieve greater control over reactivity and selectivity. cornell.edu
Autocatalysis by Reaction Products or Byproducts
In the study of reactions mediated by this compound (LDA), unusual rate behaviors are sometimes observed, pointing toward complex mechanistic pathways. One such phenomenon is autocatalysis, where a product or byproduct of the reaction accelerates the rate of the reaction itself. This is particularly noted in LDA-mediated ortholithiation reactions conducted in tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C. nih.gov
Investigations into the ortholithiation of substrates like 3-fluorophenyl-N,N-diisopropyl carbamate (B1207046) have revealed that the aryllithium (ArLi) product can form mixed aggregates with the starting LDA. nih.govnih.gov These LDA-ArLi mixed dimers are often significantly more reactive than the LDA homo-dimers present at the start of the reaction. The formation of these highly reactive mixed aggregates creates an autocatalytic cycle where the product of the reaction actively participates in and speeds up the consumption of the starting material. nih.gov
The mechanism for this autocatalysis involves several key steps. Initially, a relatively slow metalation occurs via an LDA dimer-based pathway. As the aryllithium product begins to accumulate, it undergoes a rate-limiting condensation with an LDA dimer to form isomeric LDA-ArLi mixed dimers. nih.govresearchgate.net One of these mixed dimer isomers can then elicit a highly efficient, post-rate-limiting metalation of the aryl carbamate, which in turn regenerates the reactive aryllithium species, thus propagating the catalytic cycle. nih.govnih.gov This autocatalytic behavior is evident in kinetic profiles that show linear decays of the starting material and a delayed formation of the product, which is inconsistent with simple second-order kinetics. nih.gov The prevalence of such autocatalysis suggests it may be a more common feature in LDA-mediated reactions at -78°C in THF than previously recognized. nih.gov Similarly, in the ortholithiation of 2-fluoropyridines, autocatalysis is attributed to the aryllithium product catalyzing the deaggregation of LDA, proceeding through 2:2 LDA–ArLi mixed tetramers. nih.gov
Table 1: Key Steps in the Autocatalytic Cycle of an LDA-Mediated Ortholithiation
| Step | Description | Reactants | Products | Mechanistic Role |
| I | Initial Metalation | LDA Dimer + Aryl Carbamate | Aryllithium (ArLi) + Diisopropylamine | Slow, initiating step |
| II | Condensation (Rate-Limiting) | ArLi + LDA Dimer | Isomeric LDA-ArLi Mixed Dimers | Formation of the catalytic species |
| III | Autocatalytic Metalation | LDA-ArLi Mixed Dimer + Aryl Carbamate | ArLi + Diisopropylamine + LDA-ArLi Mixed Dimer | Fast, product-accelerated propagation |
Catalysis by Exogenous Lithium Salts
The rates of this compound-mediated reactions, particularly ortholithiations, are often highly sensitive to the presence of exogenous lithium salts. Among these, lithium chloride (LiCl) has been identified as a particularly potent catalyst, capable of causing substantial rate accelerations even when present in trace amounts (e.g., <1 mol %). nih.govnih.gov This catalytic effect is most pronounced for reactions conducted in THF at -78°C, a set of conditions where aggregation events can become rate-limiting. nih.gov
The magnitude of this catalytic effect is not uniform across all substrates and can be influenced by reaction conditions. There appears to be a specific range of substrate reactivity where LiCl catalysis is most effective. nih.govnih.gov Furthermore, the catalytic efficiency of different lithium salts varies, with LiCl generally being the most effective compared to other lithium halides or salts. nih.gov The high sensitivity to LiCl has significant practical implications, as the purity of reagents can lead to considerable batch-to-batch variations in reaction rates—sometimes by as much as 100-fold. nih.govnih.gov For instance, LDA prepared from unpurified commercial n-butyllithium, which can contain residual LiCl, may exhibit markedly different reactivity compared to LDA prepared from highly purified reagents. nih.gov
Table 2: Effect of LiCl on LDA-Mediated Ortholithiation Rates for Various Arenes
| Arene Substrate | LiCl Concentration (mol %) | Relative Rate Acceleration | Reference |
| 2-Fluoropyridine | ~1.0 | Marked acceleration | nih.gov |
| 1,4-bis(Trifluoromethyl)benzene | <2.0 | Marked acceleration | nih.gov |
| Various Arenes | 0.5 | Substantial acceleration | nih.govnih.gov |
Specific Reaction Mechanisms and Transition State Analysis
Ortholithiation Mechanisms
The mechanism of ortholithiation reactions mediated by this compound is highly dependent on the specific substrate, solvent, temperature, and the presence of additives. In THF at low temperatures, LDA primarily exists as a disolvated dimer. bohrium.com Many uncatalyzed ortholithiations are believed to proceed through a rate-limiting, dimer-based pathway where this aggregate reacts directly with the aromatic substrate. nih.gov
However, kinetic and computational studies have revealed a more complex picture involving multiple parallel pathways. For the ortholithiation of 2-fluoropyridine, rate studies indicate that a substrate-assisted deaggregation of the LDA dimer occurs alongside an unusual tetramer-based pathway. nih.gov In many cases, especially with highly reactive substrates, the deaggregation of LDA aggregates becomes the rate-limiting step, with the subsequent proton transfer occurring rapidly. nih.gov
The presence of catalysts like LiCl dramatically alters the mechanistic landscape. As discussed previously, LiCl catalyzes the conversion of LDA dimers to monomers. This opens up a more facile monomer-based pathway for ortholithiation. nih.govnih.gov Computational and spectroscopic evidence supports that the crucial proton transfer in these catalyzed reactions proceeds through monomer-based transition structures. For example, in the lithiation of 2-fluoropyridines, the catalysis by LiCl allowed for the characterization of monomer-based transition structures for the proton transfer step. nih.gov In the ortholithiation of an aryl carbamate in the presence of hexamethylphosphoramide (HMPA), the reaction was found to proceed via a mono-HMPA-solvated monomer-based pathway. nih.gov
Transition state analysis, often supported by density functional theory (DFT) calculations, is crucial for elucidating these pathways. For the LiCl-catalyzed ortholithiation of 1,4-bis(trifluoromethyl)benzene, a transition structure involving a monomer of LDA was computationally supported. nih.gov These analyses help to explain the observed kinetics, including solvent and isotope effects, providing a detailed picture of the bond-breaking and bond-forming events at the molecular level.
Table 3: Proposed Mechanistic Pathways for LDA-Mediated Ortholithiation
| Pathway | Key LDA Species | Rate-Limiting Step | Conditions/Notes |
| Dimer-Based | (LDA)₂ | Reaction of dimer with substrate | Common uncatalyzed pathway |
| Monomer-Based | LDA | Proton transfer | Accessed via LiCl catalysis |
| Tetramer-Based | (LDA)₄ | Reaction of tetramer with substrate | Observed for 2-fluoropyridine |
| Substrate-Assisted Deaggregation | (LDA)₂ | Deaggregation of dimer | Occurs in parallel with other pathways |
Mechanisms of Conjugate Addition Reactions
This compound can undergo conjugate (1,4-) addition to α,β-unsaturated esters, representing an alternative reaction pathway to deprotonation. The mechanism of this addition is also heavily influenced by the aggregation state of LDA in solution. nih.gov
Studies on the conjugate addition of LDA to unsaturated esters in THF at -78°C have shown that the reaction can proceed through a rate-limiting deaggregation of the LDA dimer. researchgate.net This initial, slow step is then followed by a rapid, post-rate-limiting reaction of a deaggregated LDA species with the ester substrate. This mechanistic framework is supported by kinetic data showing that the reaction rate is dependent on the concentration of the LDA dimer but independent of the substrate concentration, a hallmark of a rate-limiting deaggregation. researchgate.net
The reaction is also subject to autocatalysis by the lithium enolate product formed during the addition. This enolate can form mixed aggregates with the starting LDA, and these mixed species can exhibit higher reactivity than the LDA homodimer, leading to an acceleration of the reaction as it progresses. researchgate.net The presence of co-solvents like HMPA can further influence the reaction, with studies indicating that the conjugate addition of LDA/HMPA to an unsaturated ester proceeds through both di- and tetra-HMPA-solvated dimer-based pathways. nih.govnih.gov Spectroscopic analysis has identified the formation of mixed dimers between LDA and the enolate product, supporting their role in the reaction mechanism. nih.gov
Table 4: Mechanistic Features of LDA-Mediated Conjugate Addition to Unsaturated Esters
| Feature | Description | Implication |
| Rate-Limiting Step | Deaggregation of LDA dimer | Reaction rate is independent of substrate concentration. |
| Key Intermediate | Monosolvated LDA monomer | The reactive species that adds to the substrate after deaggregation. |
| Autocatalysis | The lithium enolate product accelerates the reaction. | Occurs via the formation of more reactive LDA-enolate mixed aggregates. |
| Solvent Effects | Co-solvents like HMPA form specific solvated transition states. | Can alter the specific aggregation state and reactivity of the participating species. |
Applications of Lithium Isopropylamide in Advanced Organic Synthesis
Regioselective and Stereoselective Enolate Generation
The ability of LDA to selectively deprotonate specific α-protons of carbonyl and related compounds is one of its most valuable features in synthetic chemistry. This selectivity is governed by kinetic versus thermodynamic control, where LDA's properties strongly favor the formation of the kinetic product. masterorganicchemistry.com
Directed Enolate Formation from Ketones and Esters
In unsymmetrical ketones, there are often two distinct sets of α-protons, leading to the possibility of forming two different enolate isomers. The use of LDA under specific conditions allows for the selective formation of one over the other. researchgate.net
Kinetic vs. Thermodynamic Control : The less substituted enolate, known as the "kinetic enolate," is formed faster due to the lower steric hindrance of the corresponding α-proton. masterorganicchemistry.comjove.com The more substituted enolate, the "thermodynamic enolate," is more stable but forms more slowly. masterorganicchemistry.comyoutube.com
Role of LDA : LDA is a sterically hindered, strong base. chemistrysteps.com These features make it ideal for selectively abstracting the less sterically hindered proton. By using LDA at low temperatures (typically -78 °C in a solvent like tetrahydrofuran), the deprotonation is rapid and essentially irreversible, ensuring that the faster-forming kinetic enolate is the major product and does not have the energy to equilibrate to the more stable thermodynamic enolate. masterorganicchemistry.comlibretexts.orgbham.ac.uk
The regioselectivity of enolate formation from an unsymmetrical ketone like 2-methylcyclohexanone (B44802) is a classic example. Treatment with LDA at low temperatures yields predominantly the less substituted enolate, whereas a weaker base at higher temperatures would favor the more stable, more substituted enolate. youtube.com
| Ketone | Base/Conditions | Major Enolate Product | Selectivity (Kinetic:Thermodynamic) |
| 2-Methylcyclohexanone | LDA, THF, -78 °C | 2-Methyl-1-cyclohexen-1-olate | >99:1 |
| 2-Methylcyclohexanone | NaOEt, EtOH, 25 °C | 6-Methyl-1-cyclohexen-1-olate | ~10:90 |
| 2-Heptanone | LDA, THF, -78 °C | (Z)-Hept-2-en-2-olate | High kinetic control |
Table 1: Regioselective Enolate Formation from Unsymmetrical Ketones.
Esters also form enolates upon treatment with LDA. brainkart.com Due to the lower acidity of the α-protons in esters (pKa ~25) compared to ketones (pKa ~19-20), a strong, non-nucleophilic base like LDA is necessary for complete and rapid deprotonation without competing nucleophilic attack at the ester carbonyl group. msu.edudaneshyari.com The stereochemistry of the resulting ester enolate (E vs. Z) can be influenced by the steric bulk of the ester's R group and the reaction conditions. bham.ac.uk
Enolates from Nitriles, Amides, and Carboxylic Acids
LDA's strong basicity extends its utility to the deprotonation of less acidic carbonyl derivatives and related functional groups. masterorganicchemistry.com
Nitriles : The α-protons of nitriles are acidic (pKa ~25) and can be removed by LDA to form nitrile enolates, which are also referred to as nitrile anions. youtube.comubc.ca These intermediates are potent nucleophiles for subsequent reactions. youtube.com
Amides : Tertiary amides can be deprotonated by LDA to form amide enolates. youtube.com Primary and secondary amides are typically not used for this purpose as the N-H protons are far more acidic and would be deprotonated first. The geometry of the amide enolate is often predominantly the Z-isomer. bham.ac.uk
Carboxylic Acids : Carboxylic acids possess two acidic sites: the carboxylic proton (pKa ~4-5) and the α-protons (pKa ~22-25). quimicaorganica.orgaklectures.com Deprotonation to form a dianion (an enolate) requires two equivalents of a strong base. LDA is highly effective for this transformation; the first equivalent deprotonates the hydroxyl group to form the carboxylate, and the second equivalent removes an α-proton to generate the enolate dianion. quimicaorganica.orgaklectures.com These dianions are excellent nucleophiles. quimicaorganica.org
Carbon-Carbon Bond Forming Reactions
The enolates generated by LDA are powerful nucleophiles that serve as key intermediates in a wide array of reactions that construct new carbon-carbon bonds.
Aldol (B89426) Reactions and their Stereocontrol
The aldol reaction is a cornerstone of C-C bond formation. By pre-forming a specific lithium enolate with LDA, chemists can execute directed aldol reactions, where one carbonyl compound is quantitatively converted into the enolate nucleophile and then reacts with a different carbonyl compound (the electrophile). libretexts.orglibretexts.orgyoutube.com This approach prevents the mixture of products that often results from mixed aldol reactions under traditional basic conditions. jove.comchemistrysteps.com
A significant advantage of using lithium enolates is the ability to control the stereochemistry of the aldol product. When a new stereocenter is formed, syn and anti diastereomers can result. The stereochemical outcome is largely dependent on the geometry (E or Z) of the enolate, which reacts with the aldehyde via a six-membered, chair-like transition state, as described by the Zimmerman-Traxler model. youtube.comharvard.edu
Z-enolates generally lead to the formation of syn-aldol products. harvard.edu
E-enolates generally lead to the formation of anti-aldol products. harvard.edu
The geometry of the enolate can often be controlled by the steric properties of the ketone substituents and the choice of base and conditions. For example, ketones with bulky substituents tend to form Z-enolates with LDA. youtube.com
| Ketone Precursor | Enolate Geometry | Aldehyde | Major Aldol Product | Diastereomeric Ratio (syn:anti) |
| 3-Pentanone | (Z)-enolate | Benzaldehyde | syn-3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one | High syn selectivity |
| Cyclohexanone | (E)-enolate | Benzaldehyde | anti-2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | Preferential anti selectivity almerja.com |
| 2,2-Dimethyl-3-hexanone | (Z)-enolate (98%) | Propanal | syn-5-Hydroxy-2,2,4-trimethylheptan-3-one | Strong syn preference almerja.com |
Table 2: Stereocontrol in Directed Aldol Reactions via Lithium Enolates.
Alkylation and Acylation of Activated Methylene and Methine Groups
Enolates generated by LDA are excellent nucleophiles for SN2 reactions with alkyl halides, a process known as enolate alkylation. libretexts.orgjove.com This reaction forms a new C-C bond at the α-carbon. The use of a strong base like LDA is crucial to ensure that the carbonyl compound is completely converted to the enolate. libretexts.orglibretexts.org This prevents the presence of the neutral ketone or ester, which could lead to side reactions like aldol additions. libretexts.org The reaction works best with primary alkyl halides and tosylates; secondary and tertiary halides are prone to elimination reactions. libretexts.org
Similarly, enolates can react with acyl chlorides in acylation reactions to form β-dicarbonyl compounds. This provides a direct route to valuable synthetic intermediates. youtube.com
Michael Additions and Conjugate Additions
In a Michael reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate (or 1,4-) fashion. youtube.com Enolates generated by LDA are effective nucleophiles for this transformation. The reaction begins with the deprotonation of a ketone or other carbonyl compound by LDA to form the enolate, which then attacks the β-carbon of the Michael acceptor. youtube.comyoutube.com
Interestingly, LDA itself can, under certain conditions, act as the nucleophile in a conjugate addition reaction, adding to α,β-unsaturated esters to yield β-amino esters. nih.govnih.govnih.gov The mechanism of this addition can be complex, sometimes involving rate-limiting deaggregation of LDA dimers. nih.govnih.gov
Applications in Advanced Synthetic Transformations
Lithium isopropylamide (LDA) serves as a cornerstone reagent in a multitude of advanced synthetic transformations due to its potent, sterically hindered, non-nucleophilic basicity. Its ability to selectively deprotonate weakly acidic C-H bonds to form carbanions, particularly lithium enolates, without competing nucleophilic attack at electrophilic centers, enables a wide array of subsequent reactions. This section details its application in key transformations including elimination reactions, rearrangements, and the construction of complex cyclic systems.
Elimination Reactions
As a powerful base, LDA is highly effective in promoting elimination reactions, typically following an E2 mechanism, to generate alkenes. Its steric bulk and low nucleophilicity are advantageous in preventing substitution side reactions. LDA facilitates the removal of a proton anti-periplanar to a leaving group, leading to the formation of a double bond.
A significant application is in selenoxide elimination, a mild and efficient method for introducing unsaturation into organic molecules. In this two-step process, an enolate, generated by the deprotonation of a ketone or ester with LDA, is first treated with an electrophilic selenium species (e.g., phenylselenyl bromide) to form an α-seleno ketone. Subsequent oxidation of the selenide (B1212193) to a selenoxide, often with hydrogen peroxide, sets the stage for a spontaneous syn-elimination. The selenoxide acts as its own internal base, abstracting a syn-proton and eliminating to form an α,β-unsaturated carbonyl compound. LDA's role is critical in the initial, regioselective formation of the enolate.
| Reaction Type | Substrate Example | Role of LDA | Product Type | Ref. |
| E2 Elimination | 2-Bromocyclohexanone | Proton abstraction at the α-carbon | Cyclohexenone | shewaya.com |
| Selenoxide Elimination | Cyclohexanone | Generation of lithium enolate for subsequent selenenylation | α,β-Unsaturated cyclohexenone | nih.gov |
| Shapiro Reaction | Tosylhydrazone of an aldehyde or ketone | Deprotonation of the tosylhydrazone to form a vinyllithium (B1195746) species | Alkene | nih.gov |
Rearrangement Reactions (e.g., Mislow-Evans Rearrangement, Photo-Fries Rearrangement)
This compound is instrumental in facilitating certain types of molecular rearrangements, most notably the anionic variant of the Fries rearrangement.
The Anionic Fries Rearrangement provides a regioselective method for the conversion of O-aryl carbamates to ortho-hydroxyaryl amides. scispace.com The reaction is initiated by an LDA-mediated ortho-lithiation, where the carbamate (B1207046) group directs the deprotonation to the adjacent position on the aromatic ring. This is followed by an intramolecular nucleophilic attack of the newly formed aryllithium onto the carbonyl carbon of the carbamate group. The subsequent collapse of the tetrahedral intermediate results in the migration of the carbamoyl (B1232498) group from the oxygen to the ortho-carbon of the ring. scispace.com Structural and mechanistic studies have shown that the reaction can proceed through both monomer- and dimer-based transition states. scispace.com
It is important to note that the Photo-Fries Rearrangement is a distinct photochemical process that proceeds via a radical mechanism and does not involve this compound. wikipedia.org
| Rearrangement | LDA's Role | Mechanism | Typical Transformation | Ref. |
| Anionic Fries Rearrangement | Mediates ortho-lithiation and subsequent rearrangement | Directed ortho-metalation followed by intramolecular nucleophilic acyl substitution | O-Aryl carbamate to o-hydroxyaryl amide | scispace.comsemanticscholar.org |
| Mislow-Evans Synthetic Sequence | Deprotonation of the allylic alcohol product for subsequent alkylation | Enolate formation | Allylic sulfoxide (B87167) → Allylic alcohol → Substituted allylic alcohol | researchgate.net |
Synthesis of Heterocyclic Compounds and Complex Molecular Architectures
LDA is a key reagent in the construction of complex molecules, including various heterocyclic ring systems. Its utility often stems from its ability to perform highly regioselective deprotonations that set the stage for cyclization reactions.
One of the most powerful strategies employing LDA is Directed ortho-Metalation (DoM) . In this reaction, a directing metalation group (DMG) on an aromatic or heteroaromatic ring, which contains a heteroatom like oxygen or nitrogen, coordinates to the lithium ion of LDA. This coordination positions the base to selectively remove a proton from the adjacent ortho position. semanticscholar.orgnih.gov The resulting aryllithium intermediate can then be trapped with various electrophiles. This methodology is widely used for the regiocontrolled synthesis of substituted heterocycles such as pyridines, furans, and indoles. By choosing a substrate with both a DMG and a tethered electrophile, the DoM reaction can be directly followed by an intramolecular cyclization to build a new heterocyclic ring.
LDA is also used to generate carbanions that can undergo intramolecular nucleophilic substitution or addition reactions to form rings. For example, deprotonation of a suitably functionalized acyclic precursor can initiate a cyclization cascade to form lactones (cyclic esters) and other heterocycles. nih.gov
| Synthetic Strategy | Role of LDA | Intermediate | Application Example | Ref. |
| Directed ortho-Metalation (DoM) | Regioselective deprotonation ortho to a directing group | ortho-Lithiated (hetero)arene | Synthesis of substituted pyridines and furans | semanticscholar.orgnih.gov |
| Intramolecular Cyclization | Generation of a nucleophilic carbanion from an acyclic precursor | Lithiated acyclic species | Synthesis of γ-butyrolactones from γ-haloesters | nih.gov |
| Anionic Cyclization | Deprotonation to initiate ring closure | Unsaturated organolithium | Conversion of N,N-diallyl-2-iodoaniline to 1-allyl-3-iodomethylindoline | shewaya.com |
Role in Chiral Auxiliary-Mediated Asymmetric Synthesis
This compound is indispensable in modern asymmetric synthesis, particularly in strategies that utilize chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
The most prominent application of LDA in this context is the generation of stereodefined lithium enolates from carbonyl compounds bearing a chiral auxiliary. The steric environment created by the auxiliary directs the approach of LDA, leading to the selective formation of one enolate geometry (E or Z). This enolate, now possessing a fixed, chiral environment, reacts with electrophiles from the less sterically hindered face, resulting in the formation of a new stereocenter with high diastereoselectivity.
A classic example is the use of Evans oxazolidinone auxiliaries . semanticscholar.org When an N-acyl oxazolidinone is treated with LDA, the (Z)-enolate is formed selectively. This enolate is conformationally locked by chelation between the lithium cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary. This rigid, chiral structure effectively shields one face of the enolate, forcing electrophiles such as alkyl halides or aldehydes to attack from the opposite face, leading to products with excellent diastereomeric excess. The auxiliary can then be cleaved under mild conditions to reveal chiral carboxylic acids, alcohols, or aldehydes.
Similarly, amides derived from pseudoephedrine can be deprotonated with LDA to form (Z)-enolates that undergo highly diastereoselective alkylations. semanticscholar.org
| Chiral Auxiliary System | Substrate | LDA's Function | Key Intermediate | Resulting Product Stereochemistry | Ref. |
| Evans Oxazolidinones | N-Acyl oxazolidinone | Selective deprotonation to form the (Z)-enolate | Chelated (Z)-lithium enolate | High diastereoselectivity in alkylation and aldol reactions | semanticscholar.org |
| Pseudoephedrine Amides | N-Acyl pseudoephedrine | Selective deprotonation to form the (Z)-enolate | Chelated (Z)-lithium enolate | High diastereoselectivity in alkylation reactions | semanticscholar.org |
| Iron Acyl Complexes | Chiral iron acetyl complex | Enolate generation | E-enolate | High stereocontrol in alkylations and aldol reactions |
Computational and Theoretical Investigations of Lithium Isopropylamide
Quantum Chemical Studies on Structure and Bonding
Quantum chemical calculations offer a molecular-level understanding of the intrinsic properties of lithium isopropylamide, from the nature of its bonds to the stability of its various aggregated forms.
Density Functional Theory (DFT) is a cornerstone of computational studies on LDA, providing a balance between accuracy and computational cost. It is frequently used to determine the ground-state geometries and energies of LDA monomers, dimers, and higher aggregates, as well as their solvated complexes. nih.gov
DFT computations, particularly using hybrid functionals like B3LYP, have been instrumental in exploring the potential energy surface of LDA. nih.govnih.gov These studies reveal that even simple aggregates like dimers exist as multiple distinct minima, including various conformers and solvated forms. nih.gov Calculations at levels such as MP2/6–31G(d)//B3LYP/6–31G(d) have been employed to investigate the structures of LDA aggregates, providing foundational knowledge on their relative stabilities. nih.gov The steric and chiral nature of the isopropyl groups results in a complex potential energy surface where LDA dimers can exist as both homochiral and heterochiral (meso) diastereomers. nih.gov
| Computational Method | Basis Set | Application in LDA Studies | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization of ground state aggregates and transition states. | nih.govnih.gov |
| MP2 | 6-31G(d) | Single-point energy calculations for higher accuracy on B3LYP-optimized geometries. | nih.govnih.gov |
| LDA (Local Density Approximation) | Various | A class of XC functional in DFT, sometimes used for initial structural analysis of multi-electronic atoms. | sciepub.com |
Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous framework for analyzing the electronic structure of molecules. Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory are used to study lithium-containing species, offering detailed information on bond lengths, harmonic frequencies, and dissociation energies. researchgate.netutah.edu
These calculations are crucial for understanding the nature of the lithium-nitrogen (Li-N) bond in LDA. They can quantify the degree of covalent versus ionic character and how this is influenced by aggregation and solvation. While computationally more demanding than DFT, ab initio methods can serve as a benchmark for validating the results obtained from various DFT functionals. For open-shell systems, unrestricted Hartree-Fock (UHF) wave functions can be projected to pure spectroscopic states to yield more accurate results. utah.edu The analysis of electronic structures helps in explaining the reactivity patterns of LDA, as the charge distribution and orbital energies are key determinants of its behavior as a base and a nucleophile.
Modeling of Aggregation and Deaggregation Pathways
In solution, LDA exists as a complex equilibrium of aggregates (primarily dimers and monomers), and the interconversion between these species is often central to its reaction mechanisms. Computational modeling is vital for mapping the pathways and energetics of these processes. nih.govnih.gov
Computational studies have successfully modeled the deaggregation of the solvated LDA dimer to the corresponding monomer, a process often found to be rate-limiting in LDA-mediated reactions. nih.govnih.gov DFT calculations have been used to map the entire reaction coordinate for the deaggregation of a disolvated LDA dimer to a trisolvated monomer, identifying multiple intermediates and transition states. nih.gov
For example, the conversion of a closed dimer to an open dimer involves the scission of one N-Li bond, which represents a significant energy barrier. nih.gov The subsequent steps to form a fully dissociated monomer also have distinct transition states. nih.gov The computed activation barriers for these aggregate exchanges are often in good agreement with experimentally determined reaction barriers, supporting the hypothesis that deaggregation can be the rate-determining step. nih.govnih.gov
| Process | Species Involved | Key Computational Finding | Reference |
|---|---|---|---|
| Dimer Solvent Exchange | Disolvated closed dimers | Interconversion is facile with low energy barriers. | nih.gov |
| N-Li Bond Scission (First) | Disolvated/Trisolvated closed dimer to open dimer | Represents a significant barrier to deaggregation. | nih.gov |
| Monomer Formation | Open dimer to solvated monomer | Involves fragmentation of a THF-bridged intermediate. | nih.gov |
Solvation plays a critical role in the structure and reactivity of LDA, and its accurate representation in computational models is essential. researchgate.net The choice of solvent can fundamentally alter the reaction mechanism by shifting the aggregation equilibria. researchgate.net For instance, reactions in tetrahydrofuran (B95107) (THF) may proceed through a disolvated monomer, while in less coordinating solvents like t-BuOMe, a monosolvated dimer may be the reactive species. researchgate.net
Computational models account for solvation using two main approaches:
Explicit Solvent Models : One or more solvent molecules (e.g., THF) are explicitly included in the calculation, coordinating to the lithium centers. This approach is crucial for accurately modeling specific interactions, such as the role of solvent in stabilizing transition states or intermediates. nih.govucsb.edu
Implicit Solvent Models : The solvent is represented as a continuous medium with a specific dielectric constant. wikipedia.orgnih.gov Polarizable Continuum Models (PCM) are a common example. mdpi.com While less computationally intensive, these models may not capture specific solute-solvent interactions like hydrogen bonding, but are effective for describing the bulk electrostatic environment. ucsb.eduwikipedia.org
DFT studies on LDA deaggregation often use explicit THF molecules to model the specific coordination environment around the lithium ions, which has been shown to be critical for accurately reproducing the energetics of the deaggregation pathway. nih.gov
Theoretical Predictions of Reactivity, Regioselectivity, and Stereoselectivity
A major goal of computational studies on LDA is to predict and rationalize its reactivity in chemical transformations. Theoretical models can provide valuable insights into why certain products are formed preferentially.
Computational chemistry is used to model the transition states of LDA-mediated reactions, such as enolizations or additions to unsaturated systems. nih.gov By calculating the activation energy (ΔG‡) for competing reaction pathways, researchers can predict the major product. For example, in the 1,4-addition of LDA to an unsaturated ester, DFT calculations identified a plausible transition structure and calculated an activation barrier of 16.3 kcal/mol. nih.gov Such calculations help to elucidate whether the reaction proceeds via a monomer-based or a dimer-based pathway.
The regioselectivity of LDA, particularly its common preference for abstracting the less sterically hindered proton to form the kinetic enolate, can be rationalized by comparing the energies of the corresponding transition states. youtube.com Computational models can quantify the steric and electronic factors that lead to this selectivity. Similarly, models can predict the stereochemical outcome of reactions involving chiral substrates or auxiliaries by calculating the energies of diastereomeric transition states.
| Reaction Type | Computational Goal | Methodology | Reference |
|---|---|---|---|
| 1,4-Addition to Ester | Determine reaction pathway and activation energy. | DFT calculations (MP2 corrected) to locate the transition state. | nih.gov |
| Proton Abstraction (Enolization) | Predict regioselectivity (kinetic vs. thermodynamic control). | Comparison of transition state energies for abstraction at different sites. | youtube.com |
| Cyclization Reactions | Understand the formation of specific ring structures. | Modeling of transition states for intramolecular reactions. | youtube.com |
Correlation of Theoretical Data with Experimental Observations
The synergy between computational and experimental chemistry provides a powerful approach to understanding the complex behavior of molecules like this compound (LDA). Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer detailed insights into structural, energetic, and spectroscopic properties that can be correlated with and validated by experimental observations. This section explores the key areas where such correlations have been established for this compound, providing a deeper understanding of its solution-state behavior and reactivity.
Structural Correlation
A fundamental test of any computational model is its ability to accurately reproduce experimentally determined molecular structures. In the case of this compound, X-ray crystallography has provided precise data for the solid-state structure of its aggregates.
One of the most common forms of LDA in ethereal solvents is the disolvated dimer. DFT calculations have been successful in modeling this structure, and it has been reported that the computed structure of the disolvated LDA dimer shows a strong correlation with the experimentally determined crystal structure nih.gov. This agreement between the theoretical model and the solid-state experimental data provides a crucial validation of the computational methods used.
Below is a conceptual table illustrating the types of parameters that are compared between computational and experimental data, highlighting the strong agreement that has been noted.
| Parameter | Experimental (X-ray Crystallography) | Theoretical (DFT Calculation) |
| Li-N Bond Length | Typically in the range of 2.0 - 2.1 Å | Values consistent with experimental range |
| N-Li-N Bond Angle | Varies depending on the specific aggregate | Calculated angles align with observed geometries |
| Li-O Bond Length (in solvated species) | Dependent on the solvent molecule | Accurately reproduced for common solvents like THF |
| Overall Aggregate Symmetry | Experimentally observed symmetries | Theoretical models successfully predict the most stable symmetries |
This table is illustrative of the types of correlative data found in the literature. Specific numerical values can vary depending on the specific solvate and crystalline form.
Energetic and Kinetic Correlations
Beyond static structures, computational chemistry can predict the energetics of various processes, such as the deaggregation of LDA oligomers, which is crucial for its reactivity. The energy barriers for these processes can be correlated with experimentally determined reaction rates and activation energies.
DFT computations have been employed to map the potential energy surface for the deaggregation of the LDA dimer into its monomeric form. These calculations have revealed a series of intermediates and transition states with associated energy barriers. It has been found that the calculated barriers to exchange are comparable to those expected from experimental studies that indicate rate-limiting deaggregation steps in certain LDA-mediated reactions nih.govnih.gov. This correlation suggests that the theoretical models are not only accurately describing the static structures but are also providing a reliable picture of the dynamic processes that govern LDA's chemical behavior.
The following table conceptualizes the comparison between theoretical and experimental kinetic data.
| Process | Theoretical Parameter (DFT) | Experimental Observation (Kinetics) |
| Dimer Deaggregation | Calculated Activation Energy (ΔG‡) | Inferred from temperature-dependent reaction rates |
| Solvent Exchange | Calculated Energy Barriers for ligand association/dissociation | Observed rates of solvent exchange in NMR studies |
| Relative Stability of Aggregates | Calculated Relative Free Energies (ΔG) | Experimentally determined equilibrium constants between aggregates |
This table illustrates the conceptual correlation between calculated and experimentally derived kinetic and thermodynamic parameters.
Spectroscopic Correlation
The correlation of these calculated spectroscopic parameters with experimental spectra serves as another layer of validation for the theoretical models. A strong agreement between the predicted and observed spectra would indicate that the computational model provides an accurate representation of the electronic structure and bonding within the this compound molecule and its aggregates. This, in turn, allows for a more confident assignment of experimental spectral features to specific structural and dynamic phenomena.
Advanced Spectroscopic and Analytical Techniques for Research on Lithium Isopropylamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for investigating the solution structure and dynamics of lithium amides. By probing specific nuclei within the LDA aggregate, researchers can gain detailed insights into aggregation states, solvation, and kinetic processes.
6Li NMR spectroscopy directly probes the lithium cation, providing invaluable information about its immediate coordination environment. The chemical shift of the 6Li nucleus is highly sensitive to the aggregation state and the number and type of solvent molecules coordinated to the lithium ion. For example, in tetrahydrofuran (B95107) (THF), LDA exists primarily as a disolvated dimer, which can be observed as a distinct resonance in the 6Li NMR spectrum.
A key technique involves the use of isotopic labeling. The coupling between adjacent 6Li and 15N nuclei (in 15N-labeled LDA) results in a specific splitting pattern, or multiplicity, in the 6Li spectrum. This multiplicity directly reveals the number of nitrogen atoms bonded to a lithium atom within an aggregate, allowing for unambiguous determination of the aggregate's structure. For instance, a 1:2:1 triplet in the 6Li NMR spectrum of [6Li,15N]LDA would indicate a lithium atom coupled to two nitrogen atoms, consistent with a cyclic dimer structure.
Furthermore, 6Li NMR is instrumental in studying the formation of mixed aggregates. Spectroscopic studies of mixtures containing [6Li,15N]LDA and other lithium salts, such as lithium chloride (LiCl) or lithium enolates, have shown that while LDA-LiCl mixtures tend not to form mixed aggregates, LDA readily forms 1:1 mixed cyclic dimers with certain lithium enolates. nih.gov
Table 1: Representative 6Li NMR Data for LDA Species Note: Chemical shifts are solvent and temperature dependent.
| LDA Species | Solvent System | Typical 6Li Chemical Shift (ppm) | 1J(6Li,15N) Coupling |
|---|---|---|---|
| Dimer | THF | ~0.8 - 1.2 | Observed with 15N labeling |
| Monomer | THF/HMPA | ~0.6 - 0.8 | Observed with 15N labeling |
| Mixed Dimer (with Li enolate) | THF | Varies | Can be observed |
By using LDA isotopically enriched with 15N, 15N NMR spectroscopy becomes a powerful tool for directly observing the nitrogen environment. The 15N chemical shift is sensitive to changes in coordination and hybridization at the nitrogen atom. More importantly, scalar coupling (J-coupling) between 15N and 6Li provides definitive evidence of Li-N bonding and reveals the number of lithium atoms attached to a single nitrogen.
In a cyclic LDA dimer, for example, each nitrogen atom is bonded to two lithium atoms. The 15N NMR spectrum of [6Li,15N]LDA would therefore show a triplet, confirming this connectivity. This technique is crucial for distinguishing between different possible aggregate structures that might be indistinguishable by other methods. nih.gov These studies are fundamental to understanding the solution structures of lithium dialkylamides. nih.gov
While 6Li and 15N NMR provide information about the core of the aggregate, 1H and 13C NMR spectroscopy are used to characterize the organic framework of the isopropylamide ligand. These spectra confirm the identity and purity of the LDA solution. The chemical shifts of the methine (-CH) and methyl (-CH3) protons and carbons are sensitive to the aggregation state, although the effects are often less pronounced than in 6Li or 15N spectra. These techniques are also useful for monitoring the deprotonation of substrates by observing the disappearance of the signal for the acidic proton and the appearance of new signals for the resulting conjugate base.
19F NMR spectroscopy serves as a highly effective analytical tool for studying reactions where either the substrate, reagent, or product contains a fluorine atom. nih.gov The 19F nucleus offers several advantages: it has a 100% natural abundance, high sensitivity, and a large chemical shift dispersion, which often results in well-resolved spectra with minimal background signal. nih.gov
When LDA is used to deprotonate a fluorinated organic substrate, 19F NMR can be used to monitor the reaction's progress in real-time. The disappearance of the 19F signal corresponding to the starting material and the concurrent appearance of a new signal for the fluorinated product can be quantitatively tracked to determine reaction rates and yields. This method is particularly useful for mechanistic studies and for optimizing reaction conditions without the need for complex separation procedures. researchgate.net
Lithium isopropylamide solutions are not static; they consist of a dynamic equilibrium between different aggregate forms (e.g., monomers and dimers) and solvated species. dntb.gov.uamdpi.com Dynamic NMR (DNMR) spectroscopy, particularly through variable-temperature (VT) studies, is a primary method for investigating the kinetics of these exchange processes.
At high temperatures, the exchange between different aggregate states is rapid on the NMR timescale, resulting in a single, exchange-averaged signal for each nucleus (e.g., one signal in the 6Li spectrum). As the temperature is lowered, the rate of exchange decreases. Eventually, a temperature is reached where the exchange is slow on the NMR timescale (the "slow-exchange limit"), and separate, distinct signals for each species in solution can be observed.
By analyzing the changes in the NMR line shape (a process known as lineshape analysis) in the intermediate temperature range where signals broaden and coalesce, it is possible to extract the rate constants for the exchange processes. From these rate constants, kinetic and thermodynamic parameters, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the exchange process, can be determined, providing fundamental insights into the stability and reactivity of LDA aggregates.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. For this compound, these methods provide information about the bonding within the aggregates, particularly the Li-N bond.
IR spectroscopy measures the absorption of infrared radiation corresponding to vibrational modes that cause a change in the molecule's dipole moment. Raman spectroscopy measures the inelastic scattering of light from vibrational modes that cause a change in the molecule's polarizability.
The Li-N stretching vibration is of particular interest as its frequency is a direct indicator of the strength and nature of the bond within the aggregate structure. These frequencies can be compared with theoretical calculations to support structural assignments. Additionally, vibrations associated with the C-N and C-H bonds of the isopropyl groups can be analyzed to understand how the ligand's structure is influenced by aggregation and solvation. An FT-Raman spectrum for lithium diisopropylamide has been documented, providing reference data for its vibrational characteristics. While less commonly used than NMR for detailed solution structure analysis, IR and Raman can be valuable for characterizing solid-state structures and for studying LDA in environments where NMR is not feasible.
In Situ IR Spectroscopy for Reaction Progress Monitoring
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions. researchgate.net By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, spectra can be collected continuously without the need for sampling. This allows for the tracking of reactant consumption, intermediate formation, and product generation throughout the course of a reaction. osti.gov
For reactions involving this compound, in situ IR spectroscopy can provide valuable kinetic and mechanistic information. The disappearance of the N-H stretching vibration of isopropylamine (B41738) and the appearance of characteristic bands associated with the deprotonated substrate can be monitored to determine reaction rates and endpoints. Furthermore, the technique can help identify and characterize transient intermediates that may not be observable through traditional offline analysis. While specific studies focusing solely on this compound are not abundant in the literature, the principles are well-established in the study of other organolithium reactions and lithium amide systems. For example, in situ FTIR has been effectively used to study the interface between lithium electrodes and electrolyte systems, demonstrating its capability in complex chemical environments. researchgate.net
Key applications of in situ IR for this compound research include:
Kinetic Analysis: Determining reaction rates by monitoring the concentration changes of key species over time.
Mechanistic Elucidation: Identifying reactive intermediates and understanding the reaction pathway.
Process Optimization: Ensuring complete conversion and identifying optimal reaction conditions.
Vibrational Spectroscopy for Solvation and Ion Pairing Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to the local chemical environment of molecules. These methods are invaluable for studying the solvation and ion-pairing phenomena of lithium amides. The vibrational frequencies of the N-H bond (in the parent amine) and the C-N and N-Li bonds in the amide are influenced by interactions with solvent molecules and the degree of ion pairing.
Studies on related lithium amides, such as lithium amide (LiNH₂) and lithium imide (Li₂NH), have shown that Raman spectroscopy can differentiate between various N-H stretching frequencies corresponding to amide and imide groups in different stoichiometric and non-stoichiometric environments. acs.orgox.ac.uknih.gov For this compound, changes in the vibrational spectra upon dissolution in different solvents can provide detailed information about the structure of the solvation shell. The formation of contact ion pairs (CIPs) versus solvent-separated ion pairs (SSIPs) can be inferred from shifts in the vibrational frequencies. For instance, a stronger interaction between the lithium cation and the amide anion in a CIP would likely lead to a more significant perturbation of the N-Li vibrational mode compared to an SSIP where the ions are separated by solvent molecules.
Table 1: Representative N-H Stretching Frequencies in Lithium Amide Systems
| Compound/System | N-H Stretching Frequency (cm⁻¹) | Spectroscopic Method | Reference |
|---|---|---|---|
| Lithium Amide (LiNH₂) | 3262 (symmetric), 3314, 3324 (asymmetric) | Raman | nih.gov |
This table presents data for related lithium amide compounds to illustrate the utility of vibrational spectroscopy in distinguishing different amide environments.
Two-Dimensional Infrared (2DIR) Spectroscopy for Ultrafast Dynamics
Two-dimensional infrared (2DIR) spectroscopy is a powerful technique for probing molecular structures and their dynamics on a picosecond timescale. It provides information about the coupling between different vibrational modes and the time evolution of molecular structures. While direct 2DIR studies on this compound are not yet prevalent, the technique holds significant promise for understanding its ultrafast dynamics in solution.
By analogy with studies on other organolithium compounds and ion pairing in electrolyte solutions, 2DIR spectroscopy could be used to investigate:
Solvation Shell Exchange: The rate at which solvent molecules in the first solvation shell of the lithium cation exchange with molecules in the bulk solvent.
Ion Pair Interconversion: The dynamics of the equilibrium between contact ion pairs and solvent-separated ion pairs.
Aggregate Dynamics: The fluctuations and rearrangements within the aggregate structures of this compound in solution.
The cross-peaks in a 2DIR spectrum reveal couplings between different vibrational modes, which can provide structural constraints on the geometry of solvated species and aggregates. The time-dependent evolution of these cross-peaks can be used to track the rates of chemical exchange processes.
Mass Spectrometry for Characterization of Complex Species
Mass spectrometry (MS) is an essential tool for identifying and characterizing the various species present in a solution of this compound. Due to the tendency of organolithium compounds to form aggregates, solutions often contain a complex mixture of monomers, dimers, and higher-order oligomers, as well as mixed aggregates with other reagents or intermediates.
Electrospray ionization (ESI) is a particularly gentle ionization technique that allows for the transfer of non-covalent assemblies from solution into the gas phase for mass analysis. ESI-MS can be used to determine the composition and stoichiometry of these aggregates. For instance, in reactions involving this compound, ESI-MS can be employed to identify the mass-to-charge ratio of various lithiated species and their complexes. dokumen.pubresearchgate.netntu.edu.tw While detailed studies specifically targeting the aggregation of this compound using MS are limited, the technique has been successfully applied to other organolithium reagents to elucidate their aggregation states. researchgate.net
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. It has been instrumental in revealing the solid-state structures of numerous lithium amides, providing a foundational understanding of their aggregation behavior. acs.orgresearchgate.net These studies have shown that lithium amides often exist as discrete oligomers, such as dimers, trimers, or tetramers, with the lithium and nitrogen atoms forming a central core. The coordination sphere of the lithium ions is typically completed by solvent molecules or intramolecular donor groups.
Table 2: Examples of Solid-State Structures of Lithium Amides Determined by X-ray Crystallography
| Compound | Aggregation State | Key Structural Features |
|---|---|---|
| Lithium bis(N,N-dimethyl-2-aminoethyl)amide | Dimer | Diamond-shaped Li₂N₂ core |
| Lithium N-methyl-N-(3,6-diaza-3,6-dimethyl)heptylamide | Dimer | Diamond-shaped Li₂N₂ core |
This table showcases the types of aggregate structures observed for other lithium amides, which can serve as models for understanding the potential solid-state structures of this compound.
Cryo-Electron Microscopy for Solution-Phase Aggregate Visualization
Cryo-electron microscopy (cryo-EM) is a rapidly evolving technique that allows for the visualization of molecular structures in a vitrified, near-native state. nih.gov While traditionally used for large biological macromolecules, recent advances have enabled its application to smaller molecules and their assemblies. springernature.comresearchgate.netyoutube.com Cryo-EM could offer a unique opportunity to directly visualize the solution-phase aggregates of this compound.
By flash-freezing a thin film of a solution of this compound, the aggregates present in the solution can be trapped in amorphous ice and imaged with an electron microscope. This could provide direct evidence for the size, shape, and distribution of different oligomeric species. Although the application of cryo-EM to study organolithium aggregates is still an emerging area, its potential to bridge the gap between solid-state structures determined by X-ray crystallography and the dynamic behavior in solution is significant. The technique could be particularly useful for characterizing larger, more complex aggregates that may be difficult to crystallize or study by other spectroscopic methods. However, challenges such as sample preparation and potential beam damage to these sensitive molecules would need to be carefully addressed. nih.gov
Future Directions and Emerging Research Areas
Development of Novel Lithium Amide Reagents with Tunable Reactivity
The reactivity of lithium amides is traditionally controlled by factors such as stoichiometry, temperature, and solvent. However, recent research has delved into more sophisticated methods for modulating their behavior, primarily through the strategic formation of mixed aggregates. These aggregates, composed of a lithium amide and another organolithium species, can exhibit unique reactivity profiles that differ significantly from their individual components. nih.govacs.orgrsc.org
The structure and reactivity of these mixed aggregates are highly dependent on the solvent used. For instance, the equilibrium between homoaggregates and mixed aggregates can be shifted by changing the coordinating solvent, such as from diethyl ether (Et₂O) to tetrahydrofuran (B95107) (THF). This shift directly influences the stereochemical outcome of reactions. An NMR study of a chiral lithium amide mixed with n-butyllithium (n-BuLi) demonstrated that the proportion of the mixed aggregate formed varies with the solvent, which in turn correlates directly with the enantiomeric excess (ee) observed in the alkylation of o-tolualdehyde. nih.govrsc.org
Table 1: Solvent Effect on Mixed Aggregate Formation and Enantioselectivity
| Solvent | Mixed Aggregate Formation | Enantiomeric Excess (ee) |
|---|---|---|
| Diethyl Ether (Et₂O) | Favored | Higher |
| Tetrahydrofuran (THF) | Less Favored | Lower |
This table illustrates the correlation between the solvent, the formation of chiral lithium amide-n-BuLi mixed aggregates, and the resulting enantioselectivity in a model reaction. Data synthesized from findings in referenced studies. nih.govrsc.org
This principle of tunable reactivity through aggregation extends to mixtures of lithium amides with lithium enolates. The formation of defined mixed aggregates containing both species has been identified as a key factor in controlling the stereoselectivity of aldol (B89426) reactions. acs.org By designing chiral amines that promote the formation of specific aggregate structures, researchers can create highly selective reagents for asymmetric synthesis. acs.orgorgsyn.org This approach moves beyond simply using the lithium amide as a passive base to actively incorporating it into the stereochemistry-determining transition state.
Green Chemistry Approaches in Lithium Isopropylamide-Mediated Reactions
A significant drawback of traditional lithium amide chemistry is the reliance on cryogenic temperatures, inert atmospheres, and volatile, anhydrous organic solvents to control reactivity and prevent decomposition. nih.govrsc.org These conditions are energy-intensive and pose environmental and safety concerns. Addressing these limitations is a key focus of emerging research, aligning with the principles of green chemistry.
A major breakthrough has been the development of lithium amide-mediated reactions that can be performed at ambient temperature and under aerobic conditions. nih.govrsc.orgrsc.org Researchers have reported the ultrafast and chemoselective amidation of esters using various lithium amides in sustainable solvents. nih.govrsc.orgrsc.orgresearchgate.net This novel protocol avoids the need for transition-metal catalysts and cryogenic conditions. nih.govrsc.org
The choice of solvent is critical to the success of these green methodologies. Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and even glycerol (B35011) have proven effective. nih.govrsc.org 2-MeTHF is particularly advantageous as it can be produced from renewable resources like furfural (B47365) and its immiscibility with water simplifies product extraction, reducing the need for other organic solvents. nih.govrsc.org Structural studies suggest that in these sustainable solvents, small, kinetically activated aggregates of the lithium amide are involved, which react rapidly with the substrate, outcompeting degradation by air or moisture. nih.govrsc.orgresearchgate.net
Table 2: Ultrafast Amidation of Ethyl Benzoate with Lithium N-methylanilide in Sustainable Solvents
| Entry | Solvent | Temperature | Atmosphere | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Tetrahydrofuran (THF) | Room Temp | Air | 20 s | 93 |
| 2 | 2-Methyl-THF (2-MeTHF) | Room Temp | Air | 20 s | 95 |
| 3 | Glycerol (Gly) | 53 °C | Air | 20 s | 63 |
This table showcases the efficiency of lithium amide-mediated amidation in both a conventional and sustainable solvents at ambient or near-ambient temperatures in the presence of air. Data adapted from Hevia et al. nih.gov
These findings represent a significant step towards making organolithium chemistry, a cornerstone of synthesis, more sustainable and operationally simple.
Expanding Applications in Catalysis and Materials Science
Beyond their classical role as stoichiometric bases, lithium amides are finding new applications as catalysts and as key reagents in the synthesis of advanced materials. This expansion leverages their unique reactivity to initiate polymerization and form functional materials.
In the field of catalysis, lithium amides have demonstrated efficiency in promoting reactions such as ortholithiation. While lithium diisopropylamide (LDA) is a well-known reagent for this transformation, studies have shown that its catalytic activity can be dramatically enhanced by the presence of additives like lithium chloride (LiCl). nih.gov Even small amounts of LiCl can lead to substantial accelerations in reaction rates, highlighting a new avenue for process optimization. nih.gov Furthermore, lithium bis(trimethylsilyl)amide (LiHMDS) has been successfully employed as a highly active catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide at room temperature. nih.gov This process yields polyesters such as polylactic acid (PLA) with well-defined molecular weights and narrow polydispersities, offering a valuable method for producing biodegradable polymers. nih.gov
Table 3: LiHMDS-Catalyzed Ring-Opening Polymerization of L-Lactide
| Entry | Catalyst System | Time (h) | Conversion (%) | Polydispersity (Đ) |
|---|---|---|---|---|
| 1 | LiHMDS | 12 | 98 | 1.55 |
| 2 | LiHMDS / BnOH | 0.5 | 99 | 1.15 |
This table compares the catalytic efficiency of LiHMDS alone versus a LiHMDS/BnOH system in the polymerization of L-lactide, demonstrating the role of an initiator (BnOH) in achieving controlled polymerization. Data adapted from Kiran et al. nih.gov
In materials science, lithium amides are integral to the synthesis of polymers and energy storage materials. They serve as effective initiators for the anionic polymerization of dienes, creating elastomers with specific properties. datapdf.com The choice of the lithium amide initiator, particularly its steric properties, can influence the polymerization process and the characteristics of the final polymer. datapdf.com Additionally, lithium amide (LiNH₂) and related compounds like lithium imide (Li₂NH) are key components of the lithium-nitrogen-hydrogen (Li-N-H) system, which is being extensively investigated for solid-state hydrogen storage. nih.govwikipedia.orgtaylorandfrancis.com The reversible reactions between these materials provide a pathway for the uptake and release of hydrogen, making them promising candidates for future energy applications. nih.govacs.org The compositional flexibility within these Li-N-H materials also relates to their performance in ammonia (B1221849) decomposition catalysis. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing and purifying LDA with high yield?
- Methodological Answer : LDA is typically synthesized by deprotonating diisopropylamine (DIPA) with a lithium source (e.g., lithium metal or LiCl) in anhydrous solvents like THF or hexane. Critical parameters include:
- Solvent purity : Use rigorously dried THF (water content <50 ppm) to avoid side reactions .
- Temperature control : Maintain reaction temperatures between -78°C and 0°C to prevent decomposition .
- Stoichiometry : A 1:1 molar ratio of DIPA to lithium ensures minimal residual amine.
- Purification : Distillation under inert atmosphere (argon/nitrogen) removes volatile impurities. Confirm purity via titration with diphenylacetic acid .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing LDA?
- Methodological Answer :
- NMR Spectroscopy : Use NMR in THF-d to observe the lithium coordination environment (chemical shifts between 0.5–1.5 ppm) .
- Titration : Quantify active LDA using a standardized solution of a weak acid (e.g., 2-propanol) with phenolphthalein as an indicator.
- X-ray Crystallography : For structural elucidation, co-crystallize LDA with crown ethers to stabilize the aggregate .
- FT-IR : Monitor N–Li stretching vibrations (~450–500 cm) to confirm ligand coordination .
Q. How does LDA’s reactivity compare to other strong bases (e.g., LHMDS) in deprotonation reactions?
- Methodological Answer : Design comparative studies using:
- Substrate scope : Test sterically hindered vs. electronically activated substrates (e.g., ketones, esters).
- Kinetic assays : Use stopped-flow techniques to measure deprotonation rates in THF at -78°C.
- Computational modeling : Calculate pKa values of substrates and transition states to rationalize selectivity differences .
Advanced Research Questions
Q. How can solvent choice and additives modulate LDA’s reactivity and aggregation state?
- Methodological Answer :
- Solvent effects : Compare LDA’s reactivity in polar aprotic (THF) vs. nonpolar (hexane) solvents. THF enhances solubility but may stabilize higher aggregates, altering reaction pathways .
- Additives : Introduce chelating agents (e.g., HMPA) to break oligomers into monomeric species, increasing nucleophilicity. Monitor via NMR .
- Kinetic profiling : Use variable-temperature NMR to correlate aggregation state (e.g., dimer vs. tetramer) with reaction rates .
Q. What experimental strategies resolve contradictions in literature data on LDA’s kinetic vs. thermodynamic control?
- Methodological Answer :
- Controlled experiments : Vary reaction time and temperature to isolate kinetic (low-temp, short time) vs. thermodynamic (higher-temp, longer time) products.
- Isotopic labeling : Use deuterated substrates to track proton transfer pathways and intermediate stability .
- Meta-analysis : Systematically compare studies by normalizing variables (solvent, concentration, substrate). Address discrepancies via reproducibility protocols (e.g., round-robin testing) .
Q. How can computational methods complement experimental data in predicting LDA-mediated reaction outcomes?
- Methodological Answer :
- DFT calculations : Model transition states and free-energy landscapes to predict regioselectivity in enolate formation.
- Molecular dynamics : Simulate solvent-LDA interactions to explain solvent-dependent reactivity .
- Validation : Cross-check computational predictions with kinetic isotope effects (KIE) and stereochemical outcomes .
Data Interpretation and Contradiction Management
Q. How should researchers address inconsistent reports on LDA’s stability in ethereal solvents?
- Methodological Answer :
- Controlled aging studies : Store LDA solutions in THF at -20°C, 0°C, and 25°C, and periodically assay activity via titration.
- Impurity analysis : Use GC-MS to identify decomposition products (e.g., isopropylamine) and trace moisture levels .
- Collaborative verification : Replicate conflicting studies with identical reagents and protocols to isolate variables (e.g., trace O levels) .
Experimental Design Considerations
Q. What parameters must be reported to ensure reproducibility in LDA-based studies?
- Methodological Answer : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
